3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine
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Overview
Description
3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring, a piperidine ring, and a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-chloropyrimidine with piperidin-4-ylmethanol under basic conditions to form the intermediate 1-(5-chloropyrimidin-2-yl)piperidin-4-ylmethanol. This intermediate is then reacted with 6-cyclopropylpyridazine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for the development of new therapeutic agents .
Medicine
In medicine, the compound is being investigated for its potential use in treating various diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the creation of materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist of G-protein-coupled receptors, thereby influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)
- ®-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine
Uniqueness
3-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy}-6-cyclopropylpyridazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c18-14-9-19-17(20-10-14)23-7-5-12(6-8-23)11-24-16-4-3-15(21-22-16)13-1-2-13/h3-4,9-10,12-13H,1-2,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAMEXVWQLGLSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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